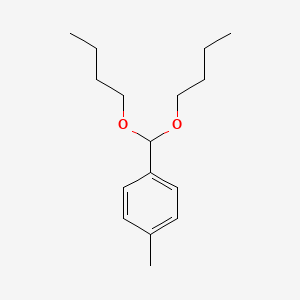
1-(Dibutoxymethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibutoxymethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a dibutoxymethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-methylbenzene typically involves the alkylation of 4-methylbenzyl alcohol with dibutyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dibutoxymethyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Production of 4-methylbenzyl alcohol or 4-methylcyclohexane.
Substitution: Introduction of halogenated or nitro groups on the benzene ring.
Applications De Recherche Scientifique
1-(Dibutoxymethyl)-4-methylbenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Dibutoxymethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethyl)-4-methylbenzene
- 1-(Ethoxymethyl)-4-methylbenzene
- 1-(Propoxymethyl)-4-methylbenzene
Uniqueness: 1-(Dibutoxymethyl)-4-methylbenzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties compared to its analogs
Propriétés
Numéro CAS |
65768-10-7 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-(dibutoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C16H26O2/c1-4-6-12-17-16(18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11,16H,4-7,12-13H2,1-3H3 |
Clé InChI |
CEKYKXGTBUJFCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C1=CC=C(C=C1)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















